![molecular formula C10H14N2O4S B1678138 N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide CAS No. 20535-76-6](/img/structure/B1678138.png)

N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide

Übersicht

Beschreibung

“N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide” is a chemical compound . It is also known as HESA-A and has gained attention in the scientific community due to its potential therapeutic and environmental applications.

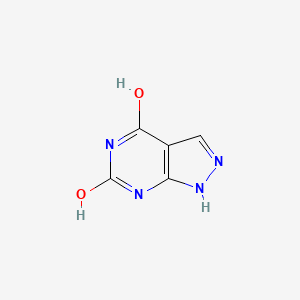

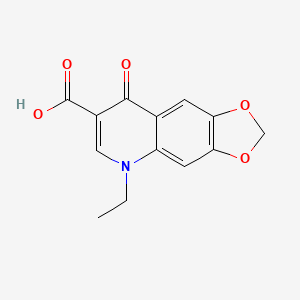

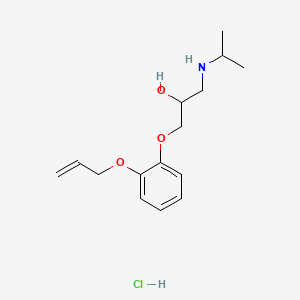

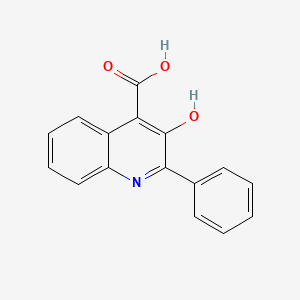

Molecular Structure Analysis

The molecular formula of “N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide” is C10H13NO4S . It contains total 31 bond(s); 17 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 hydroxyl group(s), 1 primary alcohol(s) and 1 sulfonamide(s) (thio-/dithio-) .

Physical And Chemical Properties Analysis

The molecular weight of “N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide” is 258.3 . More detailed physical and chemical properties are not available in the current resources.

Wissenschaftliche Forschungsanwendungen

Hematopoietic Stem Cell Expansion

p18SMI-21: has been identified as a potent inhibitor of INK4C, which is involved in the regulation of hematopoietic stem cells (HSCs). The compound has shown promise in promoting the ex vivo expansion of both murine and human HSCs . This application is particularly significant for therapeutic purposes, such as treating high-risk hematological malignancies and immune disorders.

Cancer Research

The ability of p18SMI-21 to target the INK4C pathway without augmenting leukemia cell proliferation makes it a valuable tool in cancer research . It can be used to study the mechanisms of cell cycle regulation and differentiation, potentially leading to new therapeutic strategies against cancer.

Chemical Biology Probes

As a small molecule inhibitor, p18SMI-21 serves as a chemical probe to dissect complex biological processes . It can help in understanding the role of specific proteins in stem cell biology and could be used to identify novel targets for drug development.

Pharmacological Studies

p18SMI-21: ’s specificity and bioactivity make it an excellent candidate for pharmacological studies . Its effects on various cell types can be assessed to determine potential side effects and therapeutic windows for clinical applications.

Antimicrobial Research

While not directly linked to p18SMI-21 , the use of related surfactant molecules in antimicrobial combinations has been explored . This suggests that derivatives of p18SMI-21 could potentially be investigated for their antimicrobial properties, expanding its application scope.

Molecular Modeling and Drug Design

The compound’s structure has been used in in silico 3D screening to identify its potential as an INK4C inhibitor . This demonstrates its utility in molecular modeling and drug design, where it can serve as a reference molecule for the development of new compounds with similar or improved properties.

Wirkmechanismus

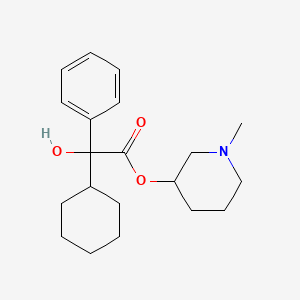

Target of Action

The primary target of p18SMI-21 is the INK4C (p18INK4C or p18) . This protein is a member of the INK4 family of cyclin-dependent kinase inhibitors and plays a crucial role in cell cycle regulation .

Mode of Action

p18SMI-21 acts as a small molecule inhibitor of p18INK4C . It binds to the p18 protein, thereby inhibiting its function

Biochemical Pathways

The inhibition of p18INK4C by p18SMI-21 affects the cell cycle regulation pathway . This can lead to the promotion of cell proliferation and expansion, particularly in the context of hematopoietic stem cells (HSCs) . The downstream effects of this pathway alteration can vary depending on the cell type and the specific biological context.

Result of Action

The inhibition of p18INK4C by p18SMI-21 can promote the expansion of HSCs . This has potential therapeutic implications for conditions that could benefit from enhanced HSC proliferation, such as hematological malignancies and immune disorders .

Eigenschaften

IUPAC Name |

N-[4-(2-hydroxyethylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-8(14)12-9-2-4-10(5-3-9)17(15,16)11-6-7-13/h2-5,11,13H,6-7H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYBWFBHHFQGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383419 | |

| Record name | N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide | |

CAS RN |

20535-76-6 | |

| Record name | N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.